molecular formula C4H8O B032771 Cyclopropylmethanol CAS No. 2516-33-8

Cyclopropylmethanol

Cat. No.: B032771
CAS No.: 2516-33-8
M. Wt: 72.11 g/mol
InChI Key: GUDMZGLFZNLYEY-UHFFFAOYSA-N
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Description

Cyclopropanemethanol, also known as cyclopropylmethanol, is a chemical compound with the molecular formula C₄H₈O. It is a cycloalkanemethanol, characterized by a cyclopropane ring attached to a methanol group. This compound is a colorless liquid with a faint odor and is soluble in water, ethanol, ether, acetone, and benzene . Cyclopropanemethanol is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

Cyclopropylmethanol, also known as Cyclopropanemethanol, is a cycloalkanemethanol The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been reported that this compound can undergo coupling reactions with alkynes to form substituted allylic alcohols . This suggests that it may interact with its targets through chemical reactions, leading to the formation of new compounds. More detailed studies are required to fully understand its mode of action.

Biochemical Pathways

The ability of this compound to form substituted allylic alcohols suggests that it may be involved in metabolic pathways related to alcohol synthesis and metabolism

Pharmacokinetics

Its boiling point is 123-124 °C/738 mmHg , and its density is 0.89 g/mL at 25 °C , which might influence its absorption and distribution

Result of Action

Given its potential to form substituted allylic alcohols , it may influence cellular processes related to alcohol metabolism. More research is needed to describe the specific molecular and cellular effects of its action.

Comparison with Similar Compounds

Cyclopropanemethanol can be compared with other similar compounds, such as:

Cyclopropanemethanol is unique due to its combination of a cyclopropane ring and a methanol group, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

cyclopropylmethanol
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InChI

InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDMZGLFZNLYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2051922
Record name Cyclopropylmethanol
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Molecular Weight

72.11 g/mol
Source PubChem
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Physical Description

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Cyclopropanemethanol
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Record name Cyclopropanemethanol
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CAS No.

2516-33-8
Record name Cyclopropanemethanol
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Record name Cyclopropylcarbinol
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Record name Cyclopropylmethanol
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Synthesis routes and methods

Procedure details

The processes so far described for the oxidation of cyclobutanol to cyclobutanone use customary oxidizing agents in organic synthesis. A comparison of the existing oxidation methods is given in DE 199 10 464. In general, these are oxidations carried out in homogeneous systems from which the desired cyclobutanone first has to be isolated by extraction or the like. These processes generally lead to large amounts of waste and also to high burdens of toxic reagents, for example when using CrO3/oxalic acid according to Org. Synth. 1981, 60, 20–25. In this process, the direct oxidation of the solution of cyclobutanol in aqueous hydrochloric acid obtained from the isomerization of cyclopropylmethanol is described. For the conversion of 49.5 g of cyclopropylmethanol (results in 14–16 g of cyclobutanone, yield 31–35%), approximately 1.2 l of strongly acidic, chromium-containing wastewater is formed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropylmethanol
Reactant of Route 2
Cyclopropylmethanol
Reactant of Route 3
Cyclopropylmethanol
Reactant of Route 4
Cyclopropylmethanol
Reactant of Route 5
Cyclopropylmethanol
Reactant of Route 6
Cyclopropylmethanol

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